![molecular formula C17H15NO2S B14415722 Ethyl [(acridin-9-yl)sulfanyl]acetate CAS No. 85842-65-5](/img/structure/B14415722.png)
Ethyl [(acridin-9-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(acridin-9-yl)sulfanyl]acetate is a compound that features an acridine moiety, which is known for its significant biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(acridin-9-yl)sulfanyl]acetate typically involves the reaction of acridine derivatives with ethyl bromoacetate in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3). The reaction proceeds through a nucleophilic substitution mechanism where the sulfanyl group of the acridine derivative attacks the ethyl bromoacetate, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(acridin-9-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Ethyl [(acridin-9-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit the replication of cancer cells.
Mécanisme D'action
The primary mechanism of action for ethyl [(acridin-9-yl)sulfanyl]acetate involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoacridine: Another acridine derivative known for its DNA intercalating properties.
Amsacrine: A clinically used anti-cancer drug that also intercalates with DNA.
Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate: Similar in structure and function, used in DNA binding studies.
Uniqueness
Ethyl [(acridin-9-yl)sulfanyl]acetate is unique due to its specific sulfanyl and ester functional groups, which may confer distinct chemical reactivity and biological activity compared to other acridine derivatives. Its potential for further functionalization makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
85842-65-5 |
|---|---|
Formule moléculaire |
C17H15NO2S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
ethyl 2-acridin-9-ylsulfanylacetate |
InChI |
InChI=1S/C17H15NO2S/c1-2-20-16(19)11-21-17-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)17/h3-10H,2,11H2,1H3 |
Clé InChI |
QWZRGYOGNKBHDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


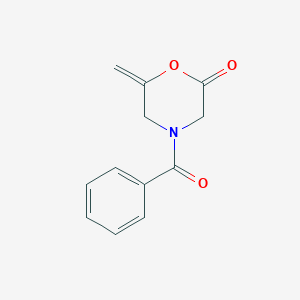
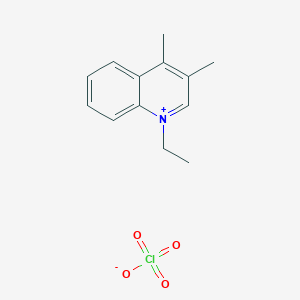
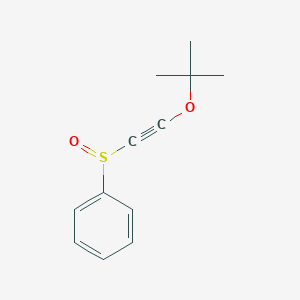


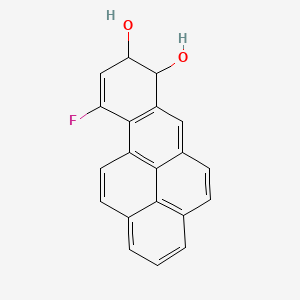
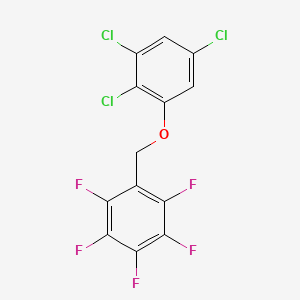
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
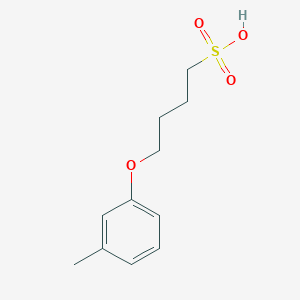
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)

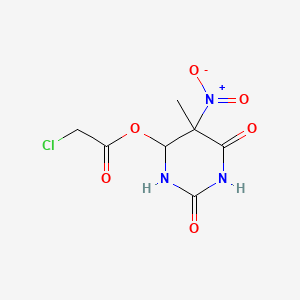
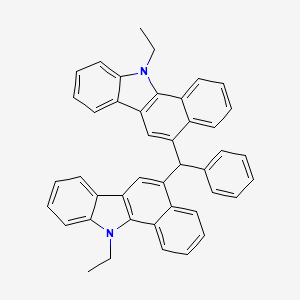
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
